
(7-Heptylnaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-Heptylnaphthalen-2-yl)boronic acid” is an organic compound that belongs to the class of organoboranes . It is related to boric acid, where one of the three hydroxyl groups is replaced by a heptylnaphthalen-2-yl group . The CAS number for this compound is 1259317-50-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H23BO2 . This indicates that the compound contains 17 carbon atoms, 23 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to form reversible covalent complexes with molecules that have vicinal (1,2 or occasionally 1,3) substituted Lewis base donors . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .Mécanisme D'action
The mechanism of action of boronic acids involves the formation of reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows boronic acids to be used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
Orientations Futures
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The unique properties of boronic acids have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Therefore, it is expected that the study and application of boronic acids, including “(7-Heptylnaphthalen-2-yl)boronic acid”, will continue to grow in the future .
Propriétés
IUPAC Name |
(7-heptylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO2/c1-2-3-4-5-6-7-14-8-9-15-10-11-17(18(19)20)13-16(15)12-14/h8-13,19-20H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUIJYCCPAJEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)CCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675919 |
Source


|
| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259317-50-4 |
Source


|
| Record name | (7-Heptylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

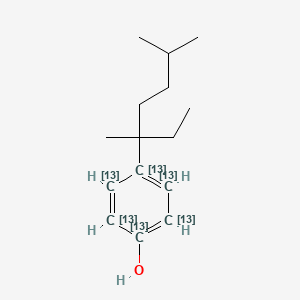

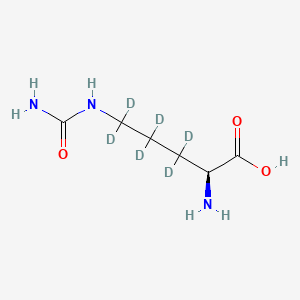
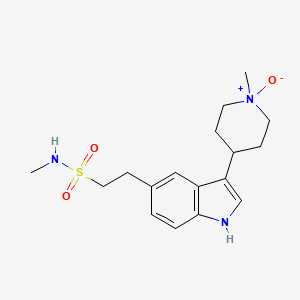


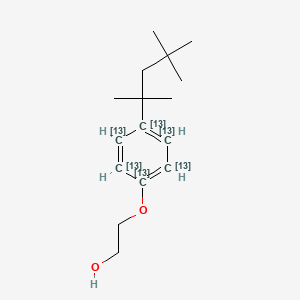
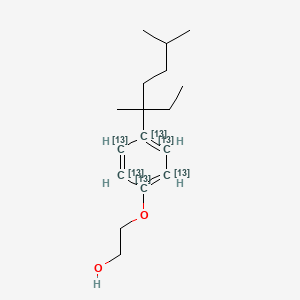
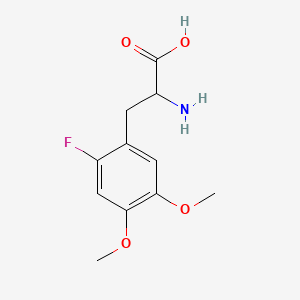


![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)